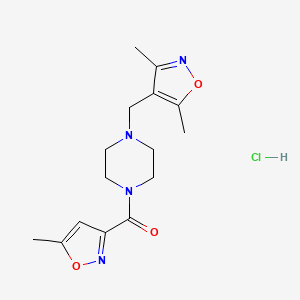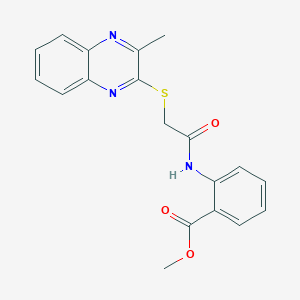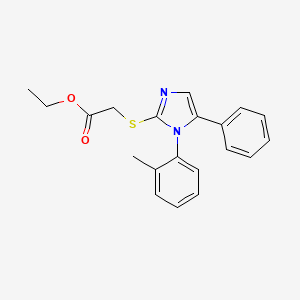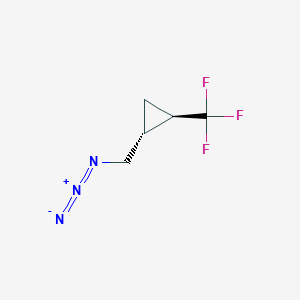![molecular formula C20H24N2O3S B2959729 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946222-20-4](/img/structure/B2959729.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is particularly interesting due to its unique structure, which combines a benzenesulfonyl group with a tetrahydroquinoline moiety, making it a potential candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
It has been suggested that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) may interact with their targets to disrupt essential bacterial processes . This interaction could lead to changes in bacterial cell function, ultimately inhibiting growth or causing cell death.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with pathways essential for bacterial cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antibacterial activity. It may cause changes in bacterial cell morphology, disrupt essential cellular processes, and ultimately lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves the following steps:
N-Sulfonylation: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide.
Cyclization: The next step involves the cyclization of the intermediate to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides.
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the 2,2-dimethylpropanamide group.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is unique due to its combination of a benzenesulfonyl group with a tetrahydroquinoline moiety and a 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRVCQSFGBWTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)


![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)
![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)

![2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2959661.png)
![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)
![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)
![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)

